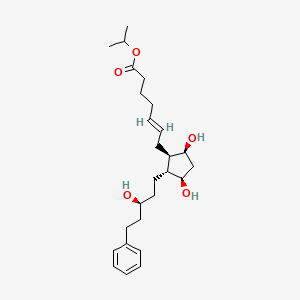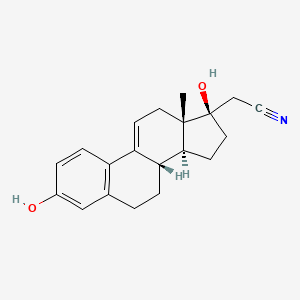![molecular formula C8H10N2O3S B601997 Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) CAS No. 75304-18-6](/img/new.no-structure.jpg)
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) is a related compound of Hydrochlorothiazide, a widely used diuretic prescribed for hypertension and edema. This compound is often studied for its structural and functional similarities to Hydrochlorothiazide, providing insights into the pharmacological and chemical properties of related diuretics.
Applications De Recherche Scientifique
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Studied for its pharmacological properties, particularly its diuretic and antihypertensive effects.
Industry: Used in the development and quality control of pharmaceutical products, ensuring the purity and efficacy of Hydrochlorothiazide formulations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) typically involves the reaction of acetic acid with 2-aminobenzenesulfonamide. The reaction is carried out in the presence of sulfuric acid at temperatures ranging from 30 to 40°C. This method yields the desired compound with a high degree of purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high quality and purity. The production involves stringent control of reaction conditions and purification processes to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in various substituted acetamides .
Mécanisme D'action
The mechanism of action of Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) involves its interaction with molecular targets similar to those of Hydrochlorothiazide. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine production and reduced blood volume. This action helps in lowering blood pressure and reducing edema .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: A diuretic used to treat hypertension and edema.
Chlorothiazide: Another thiazide diuretic with similar pharmacological properties.
Bendroflumethiazide: A thiazide diuretic used for similar indications.
Uniqueness
Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) is unique due to its specific structural modifications, which provide distinct pharmacokinetic and pharmacodynamic profiles. These modifications can influence its efficacy, potency, and side effect profile compared to other thiazide diuretics.
Propriétés
Numéro CAS |
75304-18-6 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)






![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

